clpG protein - 144998-09-4

clpG protein

Catalog Number: EVT-1518772
CAS Number: 144998-09-4
Molecular Formula: C10H14O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ClpG is predominantly found in various bacterial species, including Bacillus subtilis and Klebsiella pneumoniae. It is classified as a member of the AAA+ (ATPase Associated with diverse cellular Activities) protein family, which is characterized by its ATPase activity that powers various cellular processes, including protein unfolding and disaggregation. The structural organization of ClpG includes distinct domains that facilitate its interaction with substrates and ATP .

Synthesis Analysis

Methods

ClpG can be synthesized using various techniques, with cell-free protein synthesis (CFPS) being a prominent method due to its flexibility and efficiency. In CFPS, the necessary components for protein synthesis are extracted from cells, allowing for the in vitro production of proteins without the need for living cells. This method often utilizes lysates from Escherichia coli or other bacterial systems, which are supplemented with nucleotides, amino acids, and energy sources to drive the synthesis process .

Technical Details

The CFPS process involves several steps:

  1. Cell Growth: Bacterial cultures are grown until they reach an optimal optical density.
  2. Lysis: Cells are lysed using physical methods (e.g., sonication) to release cellular components.
  3. Reaction Setup: The lysate is mixed with a reaction buffer containing all necessary components for transcription and translation.
  4. Incubation: The mixture is incubated under controlled conditions to allow protein synthesis.

Optimization of parameters such as plasmid concentration and ribosomal binding site sequences can significantly enhance the yield of ClpG during synthesis .

Molecular Structure Analysis

Structure

The structure of ClpG has been extensively studied using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. ClpG possesses a unique N-terminal domain (N1) that is crucial for its ability to bind protein aggregates. This domain interacts specifically with misfolded proteins while sparing soluble non-native proteins, ensuring selective disaggregation .

Data

The core structure of ClpG reveals several key features:

  • N-terminal Domain (N1): Responsible for aggregate targeting.
  • Central Domain (N2): Involved in ATP binding and hydrolysis.
  • C-terminal Domain (CTD): Plays a role in substrate recognition.

The binding affinity of ClpG for aggregates is influenced by specific hydrophobic residues within the N1 domain, which interact with the surface of aggregated proteins .

Chemical Reactions Analysis

Reactions

ClpG catalyzes the disaggregation of protein aggregates through ATP-dependent mechanisms. The hydrolysis of ATP provides the energy required for unfolding aggregated proteins, allowing them to refold into their native states or be targeted for degradation.

Technical Details

The reaction mechanism involves:

  1. Binding: ClpG binds to aggregated substrates through its N1 domain.
  2. ATP Hydrolysis: ATP binding induces conformational changes that facilitate substrate unfolding.
  3. Disaggregation: The unfolded polypeptide chains are either refolded or directed towards proteolytic pathways for degradation.

Quantitative assays have demonstrated that ClpG can effectively disaggregate various substrates, including luciferase aggregates, achieving reactivation rates of 70-85% under optimal conditions .

Mechanism of Action

Process

The action mechanism of ClpG involves multiple steps:

  1. Aggregate Recognition: The N1 domain identifies and binds to misfolded proteins.
  2. Conformational Change: Upon ATP binding, ClpG undergoes structural rearrangements that enhance its affinity for aggregates.
  3. Unfolding and Release: The energy from ATP hydrolysis drives the unfolding of aggregated proteins, allowing them to either refold correctly or be targeted for degradation.

Data indicate that multiple interactions between N1 domains and aggregate surfaces are essential for effective disaggregation activity .

Physical and Chemical Properties Analysis

Physical Properties

ClpG is a soluble protein typically found in the cytoplasm of bacterial cells. Its stability can vary depending on environmental conditions such as temperature and ionic strength.

Chemical Properties

ClpG exhibits characteristics typical of ATPases:

  • Molecular Weight: Approximately 70 kDa.
  • Isoelectric Point: Varies based on post-translational modifications.
  • Stability: Enhanced stability at higher temperatures due to its role in heat resistance.

Experimental studies have shown that metal ion coordination (e.g., zinc ions) plays a critical role in modulating ClpG's activity .

Applications

ClpG has significant scientific applications:

  • Protein Quality Control: Used in studies related to protein folding diseases by providing insights into aggregate management.
  • Biotechnological Applications: Employed in recombinant protein production systems where efficient disaggregation is crucial for obtaining functional proteins.
  • Research Tool: Utilized in assays to study protein-protein interactions and mechanisms underlying protein stability under stress conditions.

Properties

CAS Number

144998-09-4

Product Name

clpG protein

Molecular Formula

C10H14O2

Synonyms

clpG protein

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